REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](OCC)=[O:9])=[N:6][CH:7]=1.[H-].C([Al+]CC(C)C)C(C)C>O1CCCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]=[O:9])=[N:6][CH:7]=1 |f:1.2|
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Name
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Quantity
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25 g
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Type
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reactant
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Smiles
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FC=1C=CC(=NC1)C(=O)OCC
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Name
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Quantity
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296 mL
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Type
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reactant
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Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
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Quantity
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250 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction was quenched with ethyl alcohol (10 mL)
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Type
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ADDITION
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Details
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Saturated aqueous sodium potassium tartrate tetrahydrate (1.3 L) was added
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate (2×)
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Type
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WASH
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Details
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The combined organic extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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The solution mixture (1.4 L) was carried onto the next step without concentration
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |